molecular formula C18H21N7O2 B10907745 (2,6-dimethylmorpholin-4-yl){1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}methanone

(2,6-dimethylmorpholin-4-yl){1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}methanone

Cat. No.: B10907745
M. Wt: 367.4 g/mol
InChI Key: YWJHINXYLVFFQZ-UHFFFAOYSA-N
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Description

(2,6-DIMETHYLMORPHOLINO){1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}METHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHYLMORPHOLINO){1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole core, followed by the introduction of the tetrazole group through cycloaddition reactions. The final step involves the attachment of the morpholino group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHYLMORPHOLINO){1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino or pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,6-DIMETHYLMORPHOLINO){1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, (2,6-DIMETHYLMORPHOLINO){1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}METHANONE has potential applications as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLMORPHOLINO){1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular pathways and physiological responses, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (2,6-DIMETHYLMORPHOLINO){1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-3-YL}METHANONE: Unique due to its combination of morpholino, tetrazole, and pyrazole groups.

    (2,6-DIMETHYLMORPHOLINO){1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOL-4-YL}METHANONE: Similar structure but with a different substitution pattern on the pyrazole ring.

    (2,6-DIMETHYLMORPHOLINO){1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-IMIDAZOL-3-YL}METHANONE: Contains an imidazole ring instead of a pyrazole ring.

Properties

Molecular Formula

C18H21N7O2

Molecular Weight

367.4 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[1-[(5-phenyltetrazol-2-yl)methyl]pyrazol-3-yl]methanone

InChI

InChI=1S/C18H21N7O2/c1-13-10-23(11-14(2)27-13)18(26)16-8-9-24(20-16)12-25-21-17(19-22-25)15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3

InChI Key

YWJHINXYLVFFQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NN(C=C2)CN3N=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

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